molecular formula C16H16ClNO5S B12481359 N-(4-chlorophenyl)-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycine

N-(4-chlorophenyl)-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycine

Cat. No.: B12481359
M. Wt: 369.8 g/mol
InChI Key: DJUCEOJVPWBZHF-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycine is a synthetic organic compound that belongs to the class of sulfonyl glycine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycine typically involves the reaction of 4-chloroaniline with 2-methoxy-5-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting sulfonamide is then reacted with glycine under appropriate conditions to yield the final product. The reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst can significantly influence the outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-(4-chlorophenyl)-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions, protein binding, and other biochemical processes. Its structural features can help elucidate the mechanisms of action of related compounds.

Medicine

In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues, influencing the activity of the target protein. The exact pathways and targets would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonyl glycine derivatives, such as:

  • N-(4-bromophenyl)-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycine
  • N-(4-fluorophenyl)-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycine
  • N-(4-methylphenyl)-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycine

Uniqueness

N-(4-chlorophenyl)-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycine is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity, biological activity, and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Conclusion

This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial development. Further studies and exploration of this compound can lead to new discoveries and innovations in various fields.

Properties

Molecular Formula

C16H16ClNO5S

Molecular Weight

369.8 g/mol

IUPAC Name

2-(4-chloro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetic acid

InChI

InChI=1S/C16H16ClNO5S/c1-11-3-8-14(23-2)15(9-11)24(21,22)18(10-16(19)20)13-6-4-12(17)5-7-13/h3-9H,10H2,1-2H3,(H,19,20)

InChI Key

DJUCEOJVPWBZHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC(=O)O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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